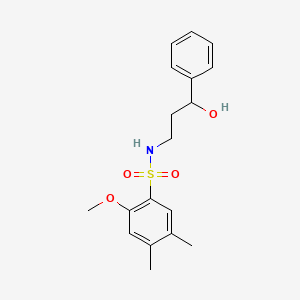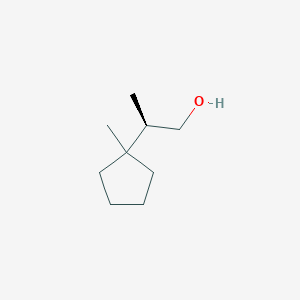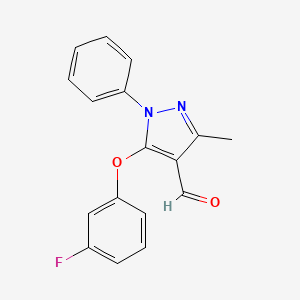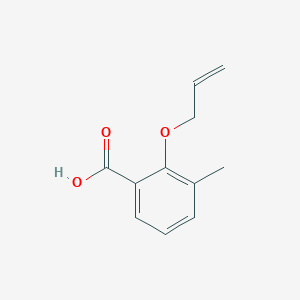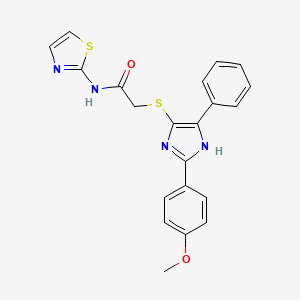![molecular formula C8H7BrN2 B2365425 2-溴-1-甲基吡咯并[3,2-c]吡啶 CAS No. 1368161-73-2](/img/structure/B2365425.png)
2-溴-1-甲基吡咯并[3,2-c]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-methylpyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core with a bromine atom and a methyl group attached
科学研究应用
2-Bromo-1-methylpyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis .
Mode of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been reported to inhibit fgfrs . They bind to the receptor, leading to dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling .
Biochemical Pathways
Similar compounds, such as pyrrolopyrazine derivatives, have been reported to affect the fgfr signaling pathway . This pathway regulates various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
Similar compounds, such as pyrrolopyrazine derivatives, have been reported to display a favorable oral pharmacokinetic profile .
Result of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been reported to inhibit cell proliferation and induce apoptosis in breast cancer 4t1 cells . They also significantly inhibit the migration and invasion of these cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methylpyrrolo[3,2-c]pyridine typically involves the bromination of 1-methylpyrrolo[3,2-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety.
化学反应分析
Types of Reactions: 2-Bromo-1-methylpyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution: Formation of various substituted pyrrolo[3,2-c]pyridine derivatives.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of dehalogenated or reduced derivatives.
相似化合物的比较
2-Bromopyridine: A simpler analog with a bromine atom attached to a pyridine ring.
1-Methylpyrrolo[3,2-c]pyridine: The parent compound without the bromine atom.
2-Chloropyridine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 2-Bromo-1-methylpyrrolo[3,2-c]pyridine is unique due to the combination of the bromine atom and the methyl group on the pyrrolo[3,2-c]pyridine core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
属性
IUPAC Name |
2-bromo-1-methylpyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-7-2-3-10-5-6(7)4-8(11)9/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDQPULVEKGLFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1Br)C=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368161-73-2 |
Source


|
| Record name | 2-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-Pyridylamino)ethylidene]benzo[b]pyran-2,4-dione](/img/structure/B2365342.png)
![N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2365343.png)
![4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2365344.png)
![2-[(3-Chlorophenyl)methoxy]aniline](/img/structure/B2365347.png)
![2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate](/img/structure/B2365348.png)
![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)
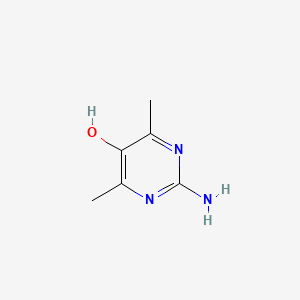
![N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide](/img/structure/B2365356.png)
![3-(4-methoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)
